- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivativesJournal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634,
Cas no 74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

74784-45-5 structure
Nome del prodotto:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- β-NADPH-D
- NADPH-D
- β-NADPH-D Discontin
- β-NADPH-DDiscontinued
- 1-Dimethylamino-4-trimethylsilylbenzene
- 5'-ester with (4S)-1,...
- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3
- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3-pyridine-4-d-carboxamide
- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®
- Me3SiC6H4-p-NMe2
- N,N-dimethyl-4-trimethylsilanyl-aniline
- p-Dimethylaminophenyltrimethylsilane
- [(S)-4-d]NADPH
- [(S)-4- 2H]NADPH
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (S)-
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
- [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- lifitegrast impurity T
- 1,1',1''-Phosphinylidynetrisaziridine-d12
- Aphoxide-d12
- APO-d12
- ENT 24915-d12
- N,N',N''-Tri-1,2-ethanediylphosphoric TriaMide-d12
- NSC 9717-d12
- 74784-45-5
- ?-NADPH-D
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (S)-
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)
- [(S)-4-2H]NADPH
- [(S)-4-d]NADPH
-
- Inchi: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21-
- Chiave InChI: ACFIXJIJDZMPPO-FNCXJVNDSA-N
- Sorrisi: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
Proprietà calcolate
- Massa esatta: 746.09700
- Massa monoisotopica: 746.09738025g/mol
- Conta atomi isotopi: 1
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 22
- Conta atomi pesanti: 48
- Conta legami ruotabili: 13
- Complessità: 1410
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 364Ų
- XLogP3: -6.8
Proprietà sperimentali
- Densità: 2.287
- Punto di ebollizione: 1175.129°C at 760 mmHg
- Punto di infiammabilità: 664.494°C
- Indice di rifrazione: 1.849
- PSA: 393.58000
- LogP: -1.35000
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Informazioni sulla sicurezza
- Condizioni di conservazione:-20°C
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:D-Glucose, C:37250-50-3, S:H2O, 1 h, 30°C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8
Riferimento
- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductaseBioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408,
Metodo di produzione 3
Condizioni di reazione
1.1R:D2O, R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9
Riferimento
- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymesNature Chemical Biology, 2011, 7(12), 950-958,
Metodo di produzione 4
Condizioni di reazione
1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C
Riferimento
- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanolJournal of Plant Physiology, 2011, 168(2), 88-95,
Metodo di produzione 5
Condizioni di reazione
1.1R:R:NaHCO3, C:9028-53-9, S:H2O, rt, pH 7.5
Riferimento
- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programmingChemical Science, 2017, 8(2), 1116-1126,
Metodo di produzione 6
Condizioni di reazione
1.1R:C:9028-53-9
Riferimento
- α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling ModelsJournal of the American Chemical Society, 2006, 128(43), 14053-14058,
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Letteratura correlata
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Prodotti correlati
- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))
- 2172181-26-7(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-phenylpropanoic acid)
- 2549066-74-0(7-methoxy-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one)
- 1365808-40-7(Hexakis(1h,1h-perfluorohexyloxy)phosphazene)
- 1239771-50-6(4-{3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethyl}piperidine)
- 2253632-38-9(Quinoline, decahydro-7-methyl-, hydrochloride (1:1))
- 212204-36-9(benzyl (2S)-2-(chlorosulfonyl)methylpyrrolidine-1-carboxylate)
- 2228176-42-7(3-(1-methyl-1H-imidazol-4-yl)methylpiperidin-3-ol)
- 73-03-0(Cordycepin)
- 2172375-99-2(3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid)
Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
